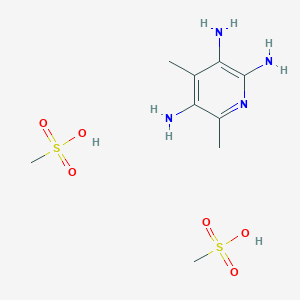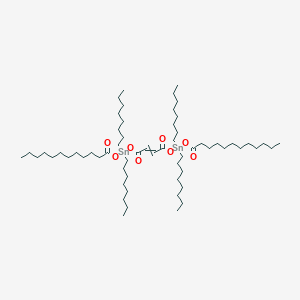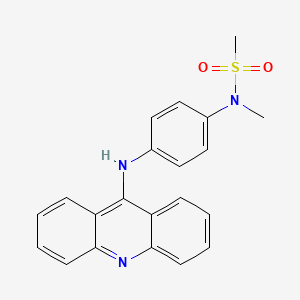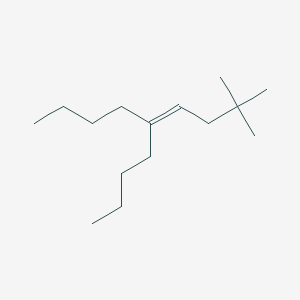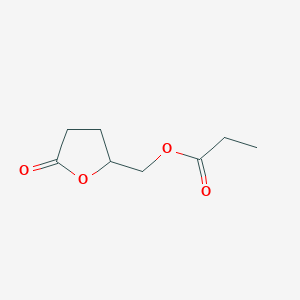
(5-Oxooxolan-2-yl)methyl propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Oxooxolan-2-yl)methyl propanoate is a chemical compound with the molecular formula C8H12O4 It is an ester derived from the combination of a propanoic acid and a 5-oxooxolane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Oxooxolan-2-yl)methyl propanoate typically involves the esterification of 5-oxooxolane-2-carboxylic acid with propanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product. The reaction mixture is then purified using standard techniques such as distillation or recrystallization to obtain the pure compound .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
(5-Oxooxolan-2-yl)methyl propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and various alkyl halides are employed in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters and other functionalized derivatives.
Scientific Research Applications
(5-Oxooxolan-2-yl)methyl propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (5-Oxooxolan-2-yl)methyl propanoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active 5-oxooxolane moiety, which can then interact with various enzymes and receptors in biological systems. These interactions can modulate biochemical pathways and exert specific effects depending on the context of the application .
Comparison with Similar Compounds
Similar Compounds
Methyl propanoate: A simpler ester with similar structural features but lacking the oxolane ring.
Ethyl acetate: Another ester with comparable reactivity but different functional groups.
Oxazole derivatives: Compounds with a similar oxolane ring structure but different substituents
Uniqueness
(5-Oxooxolan-2-yl)methyl propanoate is unique due to the presence of both the oxolane ring and the ester group, which confer distinct chemical and physical properties.
Properties
CAS No. |
64245-81-4 |
|---|---|
Molecular Formula |
C8H12O4 |
Molecular Weight |
172.18 g/mol |
IUPAC Name |
(5-oxooxolan-2-yl)methyl propanoate |
InChI |
InChI=1S/C8H12O4/c1-2-7(9)11-5-6-3-4-8(10)12-6/h6H,2-5H2,1H3 |
InChI Key |
YQOWLHMRUHVNFA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)OCC1CCC(=O)O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2'-[(2,4,5,6-Tetrabromo-1,3-phenylene)bis(methyleneoxy)]di(ethan-1-ol)](/img/structure/B14491484.png)

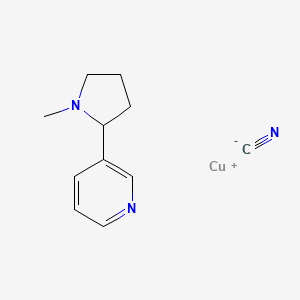


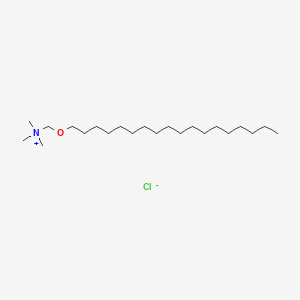
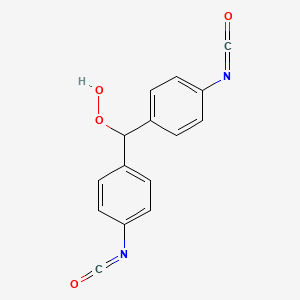

![4-Methyl-2-(methylsulfanyl)-4-[(E)-(phenylimino)methyl]-1,3-thiazol-5(4H)-one](/img/structure/B14491510.png)
